tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related nitrogenous compounds, such as 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid, has been achieved through methods confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). These compounds' structures are further elucidated through single crystal X-ray diffraction and compared with density functional theory (DFT) calculations, offering insights into their molecular electrostatic potential and frontier molecular orbitals (Ban et al., 2023).
Molecular Structure Analysis
The molecular structure of tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate and its derivatives has been extensively studied using DFT, X-ray diffraction, and various spectroscopic methods. These studies provide valuable information on the compound's optimal molecular structure, electrostatic potential, and molecular orbitals, facilitating a deeper understanding of its physicochemical properties and reactivity (Ban et al., 2023).
Scientific Research Applications
Biologically Active Alkaloids Synthesis : A study by Passarella et al. (2005) showcased the versatility of a similar compound, 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, in preparing biologically active alkaloids such as sedridine, allosedridine, and methylsedridine. This highlights its potential in the synthesis of complex natural products (Passarella et al., 2005).
Anticancer Drug Intermediate : Zhang et al. (2018) synthesized Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This compound can be produced rapidly and with high yields, potentially benefiting cancer therapeutics (Zhang et al., 2018).
Manufacture of Lymphoma Drugs : Li et al. (2012) presented a scalable, efficient one-pot method for synthesizing a derivative, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, which is an intermediate in the manufacture of lymphoma drugs (Li et al., 2012).
Intermediate for Vandetanib : Wang et al. (2015) synthesized tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for Vandetanib, a medication used for the treatment of certain types of cancer (Wang et al., 2015).
properties
IUPAC Name |
tert-butyl 2-pyridin-3-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-5-4-8-13(17)12-7-6-9-16-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCDRZOVLOOHOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452701 | |
Record name | tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate | |
CAS RN |
154874-91-6 | |
Record name | tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.